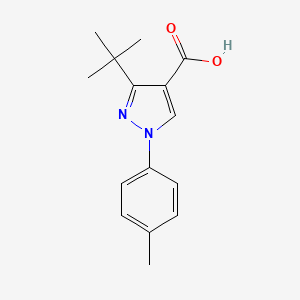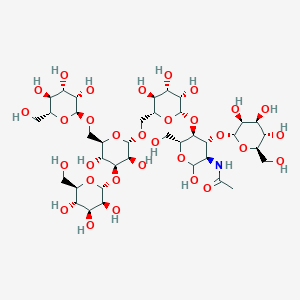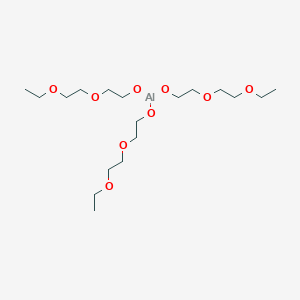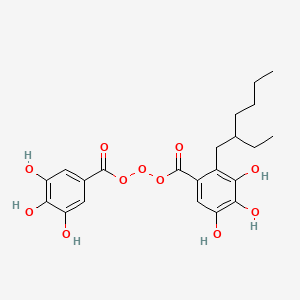![molecular formula C9H17NO4S B1517598 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid CAS No. 1042586-01-5](/img/structure/B1517598.png)
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is a chemical compound with the CAS Number: 1042586-01-5 . It has a molecular weight of 235.3 and its IUPAC name is {[(4-methylcyclohexyl)amino]sulfonyl}acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is 1S/C9H17NO4S/c1-7-2-4-8(5-3-7)10-15(13,14)6-9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is a powder that is stored at room temperature . Its molecular weight is 235.3 .Scientific Research Applications
Metabolic Studies and Biochemical Applications
- Understanding Metabolic Pathways: Research identified cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) in the urine of individuals with a postulated defect in 4-hydroxyphenylpyruvate dioxygenase, indicating its role in tyrosine metabolism. This highlights the potential of certain acetic acid derivatives in studying metabolic disorders and enzyme deficiencies (Niederwieser, Wadman, & Danks, 1978).
Synthetic Chemistry and Catalysis
- Catalysis and Synthesis: A study introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation, demonstrating the utility of sulfamoyl acetic acid derivatives in facilitating organic reactions under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).
- Antimicrobial Compound Synthesis: Research focused on synthesizing pyrazole derivatives with sulfamoyl acetic acid components, exploring their antimicrobial activity. This underscores the role of such compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012).
Material Science and Novel Applications
- Development of Novel Catalysts: A study demonstrated the preparation of a new nano-sized N-sulfonic acid as a catalyst, showcasing its efficiency in the one-pot synthesis of hexahydroquinolines, indicating the versatility of sulfamoyl acetic acid derivatives in material science applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
properties
IUPAC Name |
2-[(4-methylcyclohexyl)sulfamoyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-7-2-4-8(5-3-7)10-15(13,14)6-9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFWHOIYNBZIPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

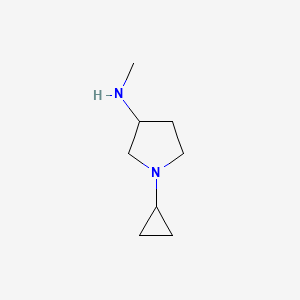

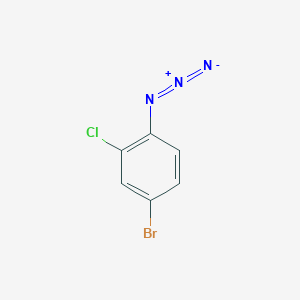
![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)
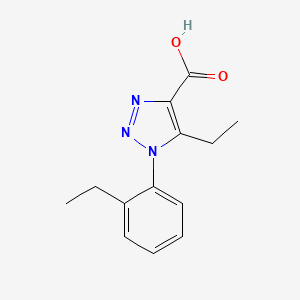
![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)


![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)
